molecular formula C30H22O3 B14957155 6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14957155
M. Wt: 430.5 g/mol
InChI Key: SEGJNPXRINLNSZ-UHFFFAOYSA-N
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Description

6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, naphthalene derivatives, and appropriate furochromene precursors. Common synthetic routes may involve:

    Aldol Condensation: This step involves the condensation of benzyl derivatives with naphthalene derivatives under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of acidic or basic catalysts to form the furochromene ring system.

    Functional Group Modifications: Subsequent steps may include methylation, oxidation, or other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Pharmacology: Research focuses on its interactions with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biology: Studies explore its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of 6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Other furochromene derivatives with varying substituents on the aromatic rings.

    Naphthalene Derivatives: Compounds with similar naphthalene-based structures but different functional groups.

    Benzyl Derivatives: Compounds with benzyl groups attached to different core structures.

Uniqueness

6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of benzyl, naphthalene, and furochromene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H22O3

Molecular Weight

430.5 g/mol

IUPAC Name

6-benzyl-5,9-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C30H22O3/c1-18-24-16-26-27(23-13-12-21-10-6-7-11-22(21)15-23)17-32-28(26)19(2)29(24)33-30(31)25(18)14-20-8-4-3-5-9-20/h3-13,15-17H,14H2,1-2H3

InChI Key

SEGJNPXRINLNSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C)CC6=CC=CC=C6

Origin of Product

United States

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